molecular formula C13H24O11 B12428707 Methyl alpha-D-maltoside

Methyl alpha-D-maltoside

Cat. No.: B12428707
M. Wt: 356.32 g/mol
InChI Key: FHNIYFZSHCGBPP-GQMWFRSDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl alpha-D-maltoside is a glycoside compound derived from maltose, a disaccharide composed of two glucose units. It is characterized by the presence of a methyl group attached to the alpha position of the glucose unit. This compound is known for its role in various biochemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl alpha-D-maltoside can be synthesized through the glycosylation of maltose with methanol in the presence of an acid catalyst. The reaction typically involves heating maltose with methanol and an acid such as hydrochloric acid or sulfuric acid. The reaction conditions, including temperature and time, are optimized to achieve a high yield of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale glycosylation processes. These processes are designed to ensure high efficiency and purity of the final product. The use of continuous reactors and advanced purification techniques, such as chromatography, helps in achieving the desired quality and quantity of this compound.

Chemical Reactions Analysis

Types of Reactions

Methyl alpha-D-maltoside undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols.

    Substitution: It can participate in substitution reactions where the methyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Various nucleophiles can be used for substitution reactions under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Methyl alpha-D-maltoside has a wide range of applications in scientific research:

    Chemistry: It is used as a model compound in studies of glycosylation and carbohydrate chemistry.

    Biology: It serves as a substrate for enzymes involved in carbohydrate metabolism and transport.

    Medicine: It is used in the development of drug delivery systems and as a stabilizer for therapeutic proteins.

    Industry: It is employed in the formulation of detergents and surfactants for various industrial applications.

Mechanism of Action

The mechanism of action of methyl alpha-D-maltoside involves its interaction with specific molecular targets and pathways. In biological systems, it binds to carbohydrate-binding proteins and enzymes, influencing their activity. The compound can modulate the transport and metabolism of carbohydrates, thereby affecting cellular processes.

Comparison with Similar Compounds

Methyl alpha-D-maltoside can be compared with other glycosides such as:

    Methyl alpha-D-glucopyranoside: Similar in structure but differs in the glycosidic linkage.

    Methyl beta-D-maltoside: Differs in the anomeric configuration (beta instead of alpha).

    5-Thiomaltose: Contains a sulfur atom in place of an oxygen atom in the glycosidic bond.

These compounds share some properties with this compound but also exhibit unique characteristics that make them suitable for specific applications.

Properties

Molecular Formula

C13H24O11

Molecular Weight

356.32 g/mol

IUPAC Name

(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6S)-4,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C13H24O11/c1-21-12-10(20)8(18)11(5(3-15)23-12)24-13-9(19)7(17)6(16)4(2-14)22-13/h4-20H,2-3H2,1H3/t4-,5-,6-,7+,8-,9-,10-,11-,12+,13-/m1/s1

InChI Key

FHNIYFZSHCGBPP-GQMWFRSDSA-N

Isomeric SMILES

CO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O

Canonical SMILES

COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.